

In Vivo Showdown: Isoquinoline Derivatives Challenge Standard of Care in Ovarian Cancer Models

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Compound of Interest

Compound Name: 1-Methylisoquinoline

Cat. No.: B155361

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A new comparative guide offers researchers and drug development professionals a detailed analysis of the in vivo efficacy of novel isoquinoline derivatives against the established chemotherapeutic agent, cisplatin, in a preclinical ovarian cancer model. The guide provides critical experimental data, detailed protocols, and visual pathway diagrams to support ongoing research in oncology.

Two novel isoquinoline derivatives, compounds B01002 and C26001, have demonstrated significant antitumor activity in a xenograft mouse model of ovarian cancer, with one compound exhibiting superior tumor growth inhibition compared to the standard-of-care drug, cisplatin (DDP).^{[1][2]} This guide synthesizes the key findings from this pivotal preclinical study to offer a clear comparison of in vivo performance.

Comparative In Vivo Efficacy

The in vivo antitumor effects of isoquinoline derivatives B01002 and C26001 were evaluated in a xenograft model using SKOV3 human ovarian cancer cells. The derivatives were administered via intraperitoneal injection at a dose of 4 mg/kg, and the results were compared against a vehicle control (PBS) and the standard chemotherapeutic agent, cisplatin.

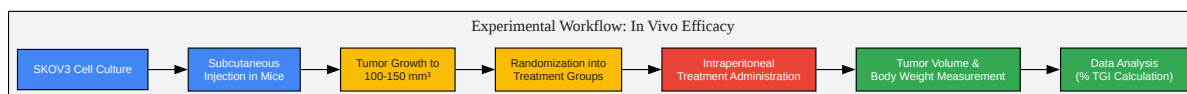
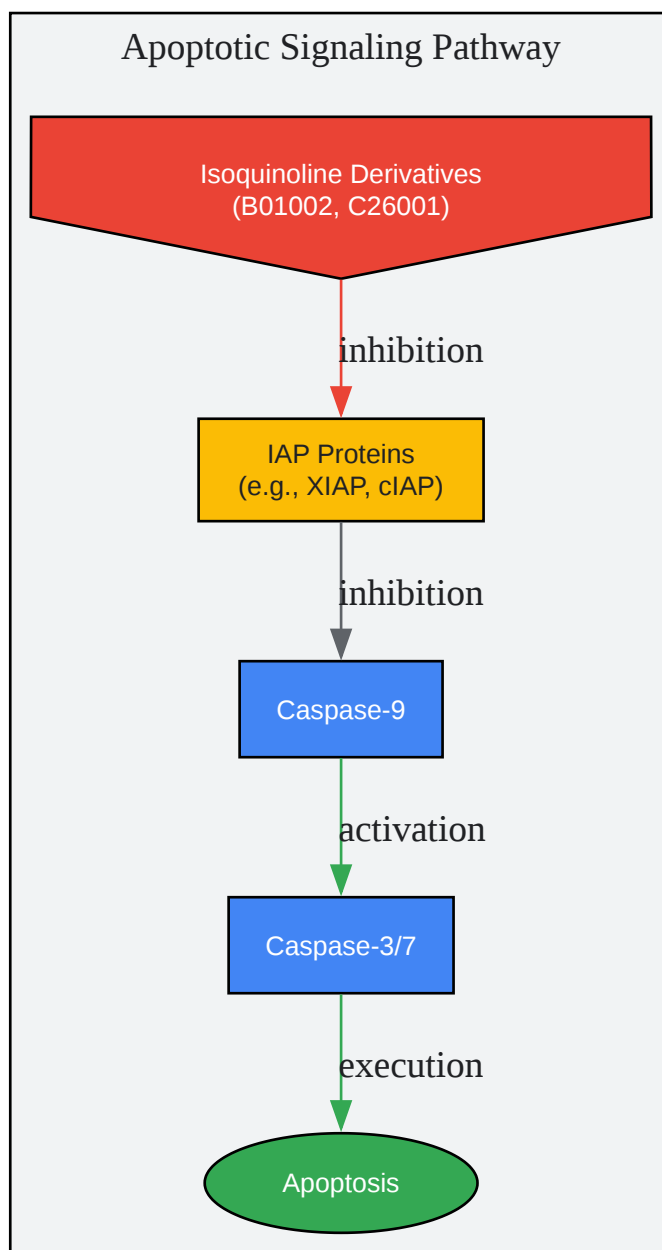
Compound B01002, in particular, showed remarkable efficacy, achieving a tumor growth inhibition (TGI) of 99.53%.^{[1][2]} Compound C26001 also displayed strong antitumor activity with a TGI of 84.23%.^{[1][2]} These results highlight the potential of these isoquinoline derivatives as potent anticancer agents.

Table 1: In Vivo Tumor Growth Inhibition of Isoquinoline Derivatives vs. Cisplatin

Treatment Group	Dosage	Administration Route	Tumor Growth Inhibition (TGI)	Citation
Compound B01002	4 mg/kg	Intraperitoneal	99.53%	^{[1][2]}
Compound C26001	4 mg/kg	Intraperitoneal	84.23%	^{[1][2]}
Cisplatin (DDP)	4 mg/kg	Intraperitoneal	Not explicitly quantified in the study, but B01002 and C26001 were evaluated for their ability to induce tumor growth delay.	^[1]
Vehicle (PBS)	-	Intraperitoneal	0% (Control)	^[1]

Mechanism of Action: IAP Inhibition

The isoquinoline derivatives B01002 and C26001 are believed to exert their anticancer effects by inhibiting the Inhibitor of Apoptosis Proteins (IAPs).^{[1][2]} IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and chemoresistance.^{[3][4]} By downregulating IAPs, these compounds promote apoptosis in cancer cells, leading to tumor regression.^{[1][2]} This mechanism was confirmed through the observed activation of caspase-3 and PARP, key mediators of apoptosis, in the resected tumors.^{[1][2]}



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